2,6-Dinitrobenzoic acid

Descripción general

Descripción

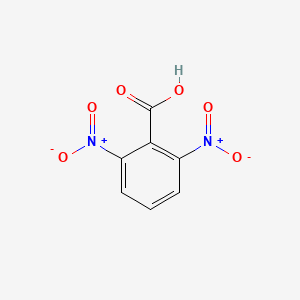

2,6-Dinitrobenzoic acid is an organic compound with the molecular formula C7H4N2O6. It is a derivative of benzoic acid, where two nitro groups are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its strong acidic properties and is used in various chemical and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,6-Dinitrobenzoic acid can be synthesized through the nitration of benzoic acid. The process involves the reaction of benzoic acid with a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration at the 2 and 6 positions.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality.

Análisis De Reacciones Químicas

Types of Reactions: 2,6-Dinitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reducing agents.

Substitution: The nitro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or chemical reducers like tin(II) chloride.

Substitution: Reagents such as sodium methoxide or other nucleophiles can be used for substitution reactions.

Esterification: Alcohols and acid catalysts like sulfuric acid are used for esterification.

Major Products:

Reduction: The major product is 2,6-diaminobenzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Esterification: Esters of this compound.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

One of the primary applications of 2,6-dinitrobenzoic acid is in the pharmaceutical industry. It serves as a precursor for the synthesis of various pharmaceutical compounds. For instance:

- Synthesis of Amino Acids : this compound can be reduced to yield 2-amino-6-nitrobenzoic acid, which is valuable in the production of amino acids used in drug formulations. The reduction process typically achieves high yields (approximately 85%) with relatively inexpensive reagents .

- Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that certain synthesized derivatives showed moderate to potent antibacterial activity against various strains .

Agricultural Applications

In agriculture, this compound is utilized in the formulation of agrochemicals:

- Herbicides : Compounds derived from this compound have been investigated for their potential as herbicides. Their ability to inhibit plant growth through selective toxicity makes them suitable candidates for agricultural applications.

Material Science Applications

In material science, this compound is explored for its photophysical properties:

- UV Absorption : The compound has been studied for its UV absorption capabilities, making it a candidate for use in sunscreens and UV protective coatings. Its ability to absorb UV light below 400 nm enhances the effectiveness of formulations designed for sun protection .

Case Study 1: Synthesis of Antimicrobial Agents

A recent study focused on synthesizing new antimicrobial agents from this compound derivatives. The research involved modifying the compound's structure to enhance its activity against resistant bacterial strains. Results showed that specific modifications led to compounds with significantly improved efficacy compared to existing antibiotics .

Case Study 2: Agricultural Chemical Development

Another study investigated the use of this compound as a base for developing new herbicides. The research highlighted its effectiveness in controlling weed growth while minimizing harm to crops. Field trials demonstrated a reduction in weed populations with minimal phytotoxicity observed in treated crops .

Table 1: Comparison of Derivatives and Their Activities

| Compound | Antimicrobial Activity | Agricultural Use |

|---|---|---|

| 2-amino-6-nitrobenzoic acid | Moderate | Herbicide precursor |

| Methyl ester derivative | Potent | Fungicide formulation |

| Acetic acid derivative | Weak | None |

Table 2: Photophysical Properties

| Property | Value |

|---|---|

| UV Absorption Range | Below 400 nm |

| Stability under UV Light | High |

Mecanismo De Acción

The mechanism of action of 2,6-dinitrobenzoic acid involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting their function. The carboxylic acid group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity.

Comparación Con Compuestos Similares

2-Nitrobenzoic acid: Similar structure but with only one nitro group at the 2 position.

3,5-Dinitrobenzoic acid: Nitro groups at the 3 and 5 positions.

4-Nitrobenzoic acid: Nitro group at the 4 position.

Uniqueness: 2,6-Dinitrobenzoic acid is unique due to the specific positioning of the nitro groups, which influences its chemical reactivity and properties. The presence of two nitro groups at the 2 and 6 positions makes it more acidic and reactive compared to its mono-nitro and other dinitro counterparts.

Actividad Biológica

2,6-Dinitrobenzoic acid (2,6-DNB) is a compound of significant interest in the field of medicinal chemistry and toxicology due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a nitro-substituted aromatic compound with the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 184.12 g/mol

- IUPAC Name : this compound

Mechanisms of Biological Activity

The biological activity of 2,6-DNB is primarily attributed to its nitro groups, which can undergo enzymatic reduction. This reduction process is catalyzed by nitroreductase (NTR) enzymes, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. The following mechanisms have been identified:

- Antimicrobial Activity : 2,6-DNB exhibits antibacterial properties against various bacterial strains. It has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the range of 39 µg/L .

- Antitumor Activity : Research indicates that metal complexes formed with 2,6-DNB demonstrate significant cytotoxic effects against human cancer cell lines. For instance, certain complexes showed over 75% growth suppression in lung cancer cells at low concentrations (IC = 8.82 µM) .

- Enzyme Inhibition : The compound has been reported to inhibit key enzymes involved in metabolic pathways, contributing to its potential as a therapeutic agent in various diseases .

Toxicological Studies

Toxicological assessments have highlighted both acute and chronic effects associated with exposure to 2,6-DNB:

- Acute Toxicity : Studies indicate that high doses can lead to significant weight loss and reduced survival rates in animal models . However, no increase in tumor incidence was observed in long-term studies involving dietary exposure .

- Genotoxicity : The compound has undergone various mutagenicity tests, including the Ames test, which assesses the potential for a substance to cause genetic mutations. Results have shown mixed outcomes depending on the specific experimental conditions used .

Case Studies and Research Findings

Several studies have investigated the biological activity of 2,6-DNB and its derivatives:

Propiedades

IUPAC Name |

2,6-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O6/c10-7(11)6-4(8(12)13)2-1-3-5(6)9(14)15/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKKWSIQQYJTJLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30209049 | |

| Record name | Benzoic acid, 2,6-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603-12-3 | |

| Record name | Benzoic acid, 2,6-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,6-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main metabolic pathways of 2,6-dinitrotoluene (2,6-DNT) in male Wistar rats, and how does 2,6-dinitrobenzoic acid fit into this scheme?

A1: 2,6-DNT undergoes a complex metabolic pathway in male Wistar rats. A key process involves the formation of 2,6-dinitrobenzyl alcohol, which can be further metabolized into 2,6-dinitrobenzaldehyde. [] This aldehyde can then be oxidized to form This compound. Interestingly, the reverse reaction, reduction of 2,6-dinitrobenzaldehyde back to 2,6-dinitrobenzyl alcohol, also occurs in the liver. [] A significant portion of 2,6-dinitrobenzyl alcohol is conjugated, primarily as glucuronide, and excreted in bile. [, ] This conjugated form can be hydrolyzed back to 2,6-dinitrobenzyl alcohol by intestinal microflora, contributing to an enterohepatic circulation. [] Notably, there are sex-dependent differences in 2,6-DNT metabolism, with male rats exhibiting higher biliary excretion of 2,6-dinitrobenzyl alcohol glucuronide and increased covalent binding of 2,6-DNT metabolites to liver macromolecules compared to females. []

Q2: How does the metabolism of 2,6-DNT differ from that of its isomer, 2,4-dinitrotoluene (2,4-DNT)?

A2: While both 2,4-DNT and 2,6-DNT are metabolized to their respective benzyl alcohols and then to benzoic acid derivatives, some key differences exist. One notable distinction is the biliary excretion of a diol glucuronide of 2,6-dinitrobenzaldehyde in 2,6-DNT metabolism, which is not observed with 2,4-DNT. Additionally, while 2,4-DNT metabolism leads to the urinary excretion of 2,4-dinitrobenzoic acid, this is not observed with 2,6-DNT. []

Q3: this compound has been identified as a urinary metabolite in workers exposed to nitrotoluenes. What other metabolites are indicative of 2,6-DNT exposure?

A3: In addition to this compound, a key marker of 2,6-DNT exposure is 2,6-dinitrobenzyl alcohol. This metabolite is often found in its glucuronide form in urine. [, ]

Q4: Beyond its role as a metabolite, has this compound been investigated in other research contexts?

A4: Yes, this compound has been utilized in various research areas. For instance, it has been employed as a starting material in the synthesis of novel hydrazyl free radicals. These radicals, generated from compounds derived from this compound, have been studied for their interactions with crown ethers and cyclodextrins. [] Furthermore, this compound has been co-crystallized with various organic molecules to investigate the resulting supramolecular structures and hydrogen bonding patterns. These studies provide insights into the intermolecular interactions of this compound and its potential applications in crystal engineering. [, ]

Q5: What analytical techniques are typically used to identify and quantify this compound and related metabolites?

A5: High-performance liquid chromatography (HPLC) is a primary method for separating and quantifying this compound and its metabolites in biological samples like urine. [, ] Authentic standards of the target compounds and their potential conjugates (e.g., glucuronides, sulfates) are used for identification and quantification. []

Q6: Has the genotoxicity of this compound been investigated?

A6: While this compound itself was not specifically tested in the referenced study, its structural isomer, 2,4-dinitrobenzoic acid, exhibited genotoxicity in Salmonella/microsome assays (strains TA98 and TA100) and a micronucleus (MN) assay with human hepatoma (HepG2) cells. [] Although 2,4-dinitrobenzoic acid was only marginally positive in a chromosomal aberration (CA) test using Chinese hamster fibroblasts (V79), its positive results in other assays indicate a potential for genotoxicity. This finding raises concerns about the potential risks associated with exposure to nitroaromatic compounds, including this compound, emphasizing the need for further research in this area. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.